molecular formula C10H9FO3 B2746851 Methyl 5-fluoro-2-formyl-4-methylbenzoate CAS No. 2092791-81-4

Methyl 5-fluoro-2-formyl-4-methylbenzoate

Cat. No.: B2746851
CAS No.: 2092791-81-4
M. Wt: 196.177
InChI Key: QLPQPRIBFKNIKO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl ester group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-formyl-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 4-formylbenzoate with a fluorinating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the fluorination process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-formyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 5-fluoro-2-carboxy-4-methylbenzoate.

    Reduction: Methyl 5-fluoro-2-hydroxymethyl-4-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-formyl-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-formyl-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The formyl group can participate in nucleophilic addition reactions, while the methyl ester group can undergo hydrolysis to release the active form of the compound .

Comparison with Similar Compounds

Methyl 5-fluoro-2-formyl-4-methylbenzoate can be compared with other similar compounds such as:

    Methyl 4-formylbenzoate: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    Methyl 2-fluorobenzoate: Lacks the formyl group, affecting its chemical behavior and applications.

    Methyl 5-fluoro-2-methylbenzoate:

The presence of both the fluorine atom and the formyl group in this compound makes it unique and valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-fluoro-2-formyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-3-7(5-12)8(4-9(6)11)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQPRIBFKNIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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